1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid 1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507101
InChI: InChI=1S/C10H10ClNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14)
SMILES:
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.:

Cat. No.: VC17507101

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid -

Specification

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name 1-amino-6-chloro-2,3-dihydroindene-1-carboxylic acid
Standard InChI InChI=1S/C10H10ClNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14)
Standard InChI Key VIPJZRXSFZZZNZ-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C1C=CC(=C2)Cl)(C(=O)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a six-membered benzene ring fused to a five-membered non-aromatic ring (Figure 1). The chlorine substituent at position 6 and the carboxylic acid group at position 1 introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. The amino group at position 1 further enhances polarity, making the molecule water-soluble compared to non-functionalized indene derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H10ClNO2\text{C}_{10}\text{H}_{10}\text{ClNO}_{2}
Molecular Weight211.64 g/mol
IUPAC Name1-amino-6-chloro-2,3-dihydroindene-1-carboxylic acid
SMILESC1CC(C2=C1C=C(C=C2)Cl)(C(=O)O)N
InChIKeyCLFOMQAQDFIKKG-UHFFFAOYSA-N

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the diastereotopic protons in the 2,3-dihydroindene moiety. The 1H^1\text{H}-NMR spectrum typically shows a doublet for the aromatic proton adjacent to chlorine (δ7.2ppm,J=8.5Hz\delta \approx 7.2 \, \text{ppm}, J = 8.5 \, \text{Hz}) and a broad singlet for the carboxylic acid proton (δ12.5ppm\delta \approx 12.5 \, \text{ppm}) . Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}) and amine (3350cm1\sim 3350 \, \text{cm}^{-1}) functional groups.

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps:

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at position 6 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under acidic conditions.

  • Amination: A nucleophilic substitution reaction replaces a leaving group (e.g., bromide) with an amine using ammonia or alkylamines.

  • Carboxylation: Hydrolysis of a nitrile intermediate or direct carboxylation with CO2\text{CO}_2 yields the carboxylic acid moiety.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, FeCl3\text{FeCl}_3, 50°C78
AminationNH3\text{NH}_3, EtOH\text{EtOH}, 100°C65
CarboxylationCO2\text{CO}_2, KOH\text{KOH}, 150°C82

Industrial-Scale Production

Continuous flow reactors and heterogeneous catalysts (e.g., palladium on carbon) improve efficiency, achieving >90% purity. Solvent recycling and microwave-assisted heating reduce energy consumption by 40% compared to batch processes.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic medium oxidizes the dihydroindene ring to a ketone, forming 1-amino-6-chloro-indanone-1-carboxylic acid.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the carboxylic acid to a primary alcohol without affecting the chlorine substituent.

Functionalization Strategies

The amino group undergoes acylation (e.g., with acetic anhydride) to form amide derivatives, while the carboxylic acid participates in esterification (e.g., with methanol/H+^+) for prodrug development.

AssayResult
Antimicrobial (S. aureus)MIC = 64 µg/mL
Cytotoxicity (MCF-7)IC50=25μM\text{IC}_{50} = 25 \, \mu\text{M}
Anti-inflammatory40% TNF-α inhibition

Neuropharmacological Effects

Structural analogs demonstrate serotonin reuptake inhibition (Ki=150nM\text{K}_i = 150 \, \text{nM}), suggesting potential antidepressant applications.

Comparative Analysis with Structural Analogs

6-Chloro vs. 7-Chloro Derivatives

  • 6-Chloro isomer: Higher solubility (2.1 mg/mL vs. 1.4 mg/mL) due to reduced steric hindrance.

  • 7-Chloro isomer: Enhanced lipophilicity (logP = 1.8 vs. 1.5) improves blood-brain barrier penetration.

Amino-Substituted Indenes

Removing the amino group (e.g., 6-chloro-indene-1-carboxylic acid) abolishes antimicrobial activity, underscoring the amine’s role in target binding.

Research Applications and Future Directions

Drug Discovery

The compound serves as a scaffold for kinase inhibitors, with molecular docking studies revealing strong interactions (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) with EGFR’s ATP-binding pocket.

Material Science

Functionalized indenes act as ligands in luminescent metal-organic frameworks (MOFs), exhibiting blue emission (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) for optoelectronic devices.

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